2-METHOXY-DL-HOMOPHENYLALANINE
Overview
Description
2-METHOXY-DL-HOMOPHENYLALANINE is an organic compound characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-DL-HOMOPHENYLALANINE can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene. This intermediate is then subjected to reduction using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 2-methoxyphenethylamine. The final step involves the reaction of 2-methoxyphenethylamine with butyric anhydride under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-DL-HOMOPHENYLALANINE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-METHOXY-DL-HOMOPHENYLALANINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-DL-HOMOPHENYLALANINE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-hydroxy-phenyl)-butyric acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-4-(2-chloro-phenyl)-butyric acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-METHOXY-DL-HOMOPHENYLALANINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Biological Activity
2-Methoxy-DL-homophenylalanine (MHPhe) is a derivative of homophenylalanine, notable for its methoxy group, which influences its chemical reactivity and biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and unique biochemical properties.
The presence of the methoxy group in MHPhe enhances its lipophilicity, allowing better membrane permeability and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of nitroso or nitro derivatives | KMnO₄, CrO₃ |
Reduction | Formation of primary or secondary amines | LiAlH₄, NaBH₄ |
Substitution | Replacement of the methoxy group with other functional groups | Halides (Cl⁻, Br⁻), Alkoxides (RO⁻) |
Biological Activity
Research indicates that MHPhe exhibits various biological activities, primarily associated with its role as a building block in the synthesis of pharmaceuticals. Its interactions with enzymes and receptors can lead to significant biological effects.
The mechanism by which MHPhe exerts its biological effects involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The methoxy group enhances hydrophobic interactions, potentially modulating enzyme and receptor activity.
Therapeutic Applications
MHPhe has been investigated for several therapeutic properties:
- Anti-inflammatory Effects : Studies suggest that MHPhe may have potential as an anti-inflammatory agent.
- Analgesic Properties : Preliminary research indicates possible pain-relieving effects.
- Role in Drug Development : As a non-canonical amino acid, MHPhe serves as a valuable building block in the design of novel therapeutics.
Case Studies
- Synthesis of Unnatural Amino Acids : Research has demonstrated the utility of MHPhe in synthesizing unnatural amino acids that are critical for pharmaceutical development. These compounds often exhibit enhanced biological activity compared to their natural counterparts .
- Antitumor Activity : In vitro studies have shown that derivatives of MHPhe may possess antitumor properties, warranting further investigation into their mechanisms and efficacy against cancer cell lines .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of MHPhe analogs, indicating that modifications to the structure can enhance protective effects against neurodegenerative conditions .
Table 2: Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Amino-4-(2-hydroxy-phenyl)-butyric acid | Hydroxy instead of methoxy | Moderate anti-inflammatory |
2-Amino-4-(2-chloro-phenyl)-butyric acid | Chloro instead of methoxy | Reduced analgesic effect |
MHPhe stands out due to its unique methoxy group, which not only enhances its lipophilicity but also potentially increases its interaction with target proteins compared to similar compounds.
Properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMOJLCCRFYKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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